4-(Benzyloxy)-3,5-difluorophenol
Overview
Description
4-(Benzyloxy)-3,5-difluorophenol is an organic compound with the molecular formula C13H10F2O2 It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a benzyloxy group, and the hydrogen atoms in the meta positions are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,5-difluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorophenol and benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3,5-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while reduction of the benzyloxy group would yield benzyl alcohol derivatives.
Scientific Research Applications
4-(Benzyloxy)-3,5-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its phenolic structure.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,5-difluorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
4-(Benzyloxy)-3,5-difluorophenol can be compared with other similar compounds, such as:
4-(Benzyloxy)phenol: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
3,5-Difluorophenol:
4-(Methoxy)-3,5-difluorophenol: Has a methoxy group instead of a benzyloxy group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in the combination of the benzyloxy group and the fluorine atoms, which impart distinct chemical and physical properties to the compound.
Properties
IUPAC Name |
3,5-difluoro-4-phenylmethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTUISSPYKBYNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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